![molecular formula C18H27N3O6S B2848507 N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide CAS No. 899748-43-7](/img/structure/B2848507.png)
N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide, also known as DETO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DETO belongs to the oxamide family and has been synthesized using various methods.
作用機序
The mechanism of action of N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide is not fully understood. However, it has been suggested that N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) by targeting the reverse transcriptase enzyme.
Biochemical and Physiological Effects
N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide inhibits the growth of cancer cells and induces apoptosis, a process of programmed cell death. N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. Additionally, N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide has been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme responsible for the replication of the virus.
実験室実験の利点と制限
N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized with high yield and purity. N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide is also soluble in various solvents, making it suitable for use in different experimental settings. However, the limitations of N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide include its limited solubility in water, which may affect its bioavailability in vivo. Moreover, the mechanism of action of N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide is not fully understood, which may limit its potential applications in scientific research.
将来の方向性
For scientific research include the development of N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide-based fluorescent probes and the use of N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide as a reagent for the determination of amino acids and peptides. Further studies are needed to fully understand the mechanism of action of N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide and its potential applications in scientific research.
合成法
N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide can be synthesized using various methods, including the reaction of 4-(1,1-dioxothiazinan-2-yl)aniline with 2,2-diethoxyethanamine in the presence of a catalyst. Another method involves the reaction of 4-(1,1-dioxothiazinan-2-yl)aniline with diethyl oxalate in the presence of a base. The yield of N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide using these methods is high, and the purity of the compound can be achieved through recrystallization.
科学的研究の応用
N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide has also been used as a fluorescent probe for detecting metal ions in biological samples. Moreover, N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide has been used as a reagent for the determination of amino acids and peptides.
特性
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S/c1-3-26-16(27-4-2)13-19-17(22)18(23)20-14-7-9-15(10-8-14)21-11-5-6-12-28(21,24)25/h7-10,16H,3-6,11-13H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRWHCIHXLLUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


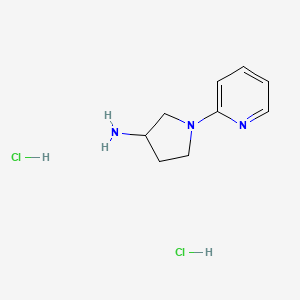
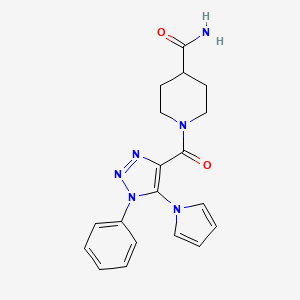
![4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2848428.png)
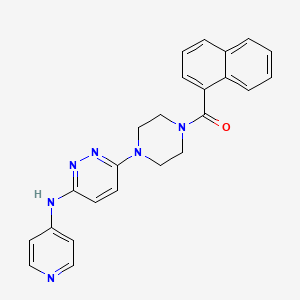
![(2Z)-2-Cyano-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2848432.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2848433.png)
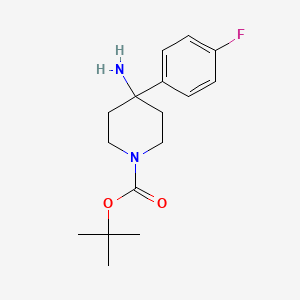
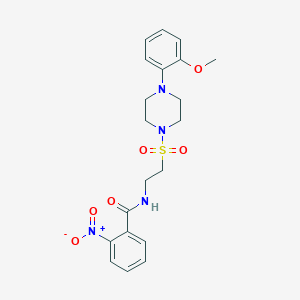
![Methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2848438.png)
![5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2848443.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2848444.png)
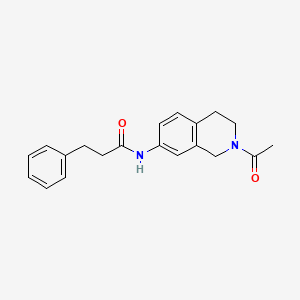
![(2E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2848447.png)